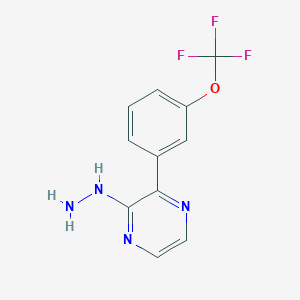

2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine is an organic compound characterized by the presence of a hydrazinyl group attached to a pyrazine ring, which is further substituted with a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine typically involves the following steps:

Formation of the Pyrazine Core: The pyrazine ring can be synthesized through the condensation of appropriate precursors such as 1,2-diketones with hydrazine derivatives.

Introduction of the Trifluoromethoxyphenyl Group: This step involves the substitution reaction where a trifluoromethoxyphenyl group is introduced to the pyrazine core. This can be achieved using reagents like trifluoromethoxybenzene under suitable conditions.

Hydrazinyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.

Reduction: Reduction reactions can convert the hydrazinyl group to amines.

Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

Oxidation: Azides, nitroso derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Biological Activities

The unique structural features of 2-hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine contribute to its diverse biological activities. Notably, compounds with similar pyrazine and hydrazine functionalities have shown:

- Anticancer Properties : Research indicates that derivatives of pyrazines exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that pyrazine derivatives can induce apoptosis in cancer cells by interacting with key cellular pathways, such as inhibiting Topoisomerase II and modulating cell cycle progression .

- Antimicrobial Activity : The compound's derivatives have also been evaluated for their antibacterial and antifungal properties. Some studies report that certain pyrazolone derivatives show effective inhibition against bacterial strains like Bacillus cereus and Klebsiella pneumoniae, indicating potential for developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound typically involves several reaction steps. Common synthetic routes include:

- Nucleophilic Substitution Reactions : The trifluoromethoxy group can be introduced through nucleophilic aromatic substitution, which allows for the selective modification of the phenyl moiety attached to the pyrazine ring .

- Hydrazone Formation : The hydrazine component is often synthesized via condensation reactions with appropriate carbonyl compounds, leading to the formation of hydrazones that are further cyclized to yield the desired pyrazine derivative .

Therapeutic Potential

Given its biological activities, this compound holds promise as a lead compound in drug development:

- Cancer Treatment : The compound's ability to selectively target cancer cells positions it as a potential candidate for anticancer therapy. Its structural analogs have already entered clinical trials for various cancers, showcasing the therapeutic relevance of this class of compounds .

- Neurological Disorders : Emerging research suggests that compounds with similar scaffolds may also play a role in treating neurological conditions, such as Huntington’s disease, by modulating specific signaling pathways .

Case Studies and Research Findings

Several studies have documented the effects of this compound and its analogs:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

- 2-Hydrazinyl-3-(trifluoromethyl)pyrazine

- 2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine

- 2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine

Uniqueness

Compared to similar compounds, 2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Biological Activity

2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H9F3N4O, and it features a hydrazine moiety linked to a pyrazine ring with a trifluoromethoxy phenyl substituent. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H9F3N4O |

| Molecular Weight | 252.20 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with substituted pyrazines under controlled conditions. The synthetic route can be optimized for yield and purity through various methods such as refluxing in organic solvents or using microwave-assisted synthesis.

Anticancer Activity

Research has indicated that hydrazine derivatives, including this compound, exhibit notable anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that compounds with similar structures inhibited cell proliferation in HepG2 and MCF-7 cell lines, suggesting potential applications in cancer therapy .

Case Study:

A study involving similar hydrazone derivatives reported that certain analogs exhibited selective cytotoxicity against cancer cells, with IC50 values ranging from 5 to 15 µM for different cell lines. This highlights the potential of hydrazine-based compounds in targeting tumor cells effectively.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. A comparative study showed that derivatives containing hydrazine moieties demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-Hydrazinyl-3-(3-(trifluoromethoxy)... | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Hydrazone Derivative A | Staphylococcus aureus | 18 |

| Escherichia coli | 14 |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

- Antibacterial Mechanism : Its antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine?

The synthesis typically involves palladium-catalyzed cross-coupling reactions and heterocyclization steps. For example, Pd-catalyzed direct arylations using bromobenzene derivatives (e.g., 1-bromo-3-(trifluoromethoxy)benzene) with heteroarenes like pyrazine cores can yield the target compound. Reaction conditions often include refluxing in solvents such as THF or dioxane, with yields optimized by controlling stoichiometry and catalyst loading (e.g., Pd(OAc)₂) . Subsequent hydrazine introduction may involve refluxing intermediates with hydrazine hydrate, as seen in analogous protocols for pyrazine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For instance, 1H NMR (400 MHz, CDCl₃) can resolve aromatic protons and hydrazinyl groups, with characteristic shifts for trifluoromethoxy-substituted phenyl rings (δ ~7.30–7.90 ppm) and pyrazine protons (δ ~8.10–9.12 ppm) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., N–H stretches at ~3300 cm⁻¹) .

Q. How is the purity of the compound assessed post-synthesis?

Purity is typically verified via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm. Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents provides preliminary purity checks. Recrystallization from ethanol or acetonitrile is a common purification step to remove unreacted starting materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key parameters include:

- Catalyst selection : Pd(OAc)₂ with ligands like XPhos enhances coupling efficiency in arylations .

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while dioxane facilitates fluoroacylation steps .

- Temperature control : Reflux (~80–100°C) ensures complete cyclization, but lower temperatures (50–60°C) may reduce side reactions during hydrazine addition .

- Stoichiometry : A 1:1.5 molar ratio of aryl halide to heteroarene minimizes unreacted substrates .

Q. What strategies resolve contradictions in proposed reaction mechanisms during synthesis?

Mechanistic ambiguities (e.g., competing pathways in heterocyclization) are addressed through:

- Isolation of intermediates : Trapping reactive species (e.g., boronic esters) for spectroscopic analysis .

- Kinetic studies : Monitoring reaction progress via time-dependent NMR or GC-MS to identify rate-determining steps .

- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and energetics, as demonstrated in analogous hydrazine-based systems .

Q. How does the trifluoromethoxy group influence the compound’s electronic and steric properties?

The electron-withdrawing trifluoromethoxy group (-OCF₃) reduces electron density on the phenyl ring, enhancing electrophilic substitution reactivity. Steric effects are minimal due to its linear geometry, but its strong inductive effect stabilizes intermediates in Pd-catalyzed couplings. Comparative studies with non-fluorinated analogs show slower reaction kinetics but higher thermal stability .

Q. What computational methods support structural and reactivity analysis of this compound?

- DFT calculations : Predict molecular orbitals, Fukui indices for nucleophilic/electrophilic sites, and bond dissociation energies .

- Molecular docking : Evaluates potential interactions with biological targets (e.g., enzymes), though direct bioactivity data for this compound is limited .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and packing motifs, though crystallization challenges may require co-crystallization agents .

Q. How are regioselectivity issues addressed during functionalization of the pyrazine core?

Regioselectivity is controlled via:

- Directing groups : Electron-donating substituents (e.g., -NH₂) direct electrophilic attacks to specific positions .

- Protection/deprotection : Temporary protection of the hydrazinyl group with trifluoroacetyl prevents undesired side reactions during arylations .

Notes

- Avoided references to commercial sources (e.g., BenchChem, Fluorochem) as per guidelines.

- Methodological answers emphasize experimental design, analytical validation, and mechanistic insights.

- Contradictions in evidence (e.g., solvent selection in vs. ) are reconciled through parameter optimization.

Properties

Molecular Formula |

C11H9F3N4O |

|---|---|

Molecular Weight |

270.21 g/mol |

IUPAC Name |

[3-[3-(trifluoromethoxy)phenyl]pyrazin-2-yl]hydrazine |

InChI |

InChI=1S/C11H9F3N4O/c12-11(13,14)19-8-3-1-2-7(6-8)9-10(18-15)17-5-4-16-9/h1-6H,15H2,(H,17,18) |

InChI Key |

CZHQRQBFMVAPTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=CN=C2NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.